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Compound of Interest

4-Fluoro-2-methylphenylboronic
Compound Name: d
aci

Cat. No.: B162142

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the H NMR and 3C NMR spectral data
for 4-Fluoro-2-methylphenylboronic acid. This compound is a valuable building block in
organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds
through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its spectral
characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its
derivatives.

Introduction to the Spectroscopic Properties

4-Fluoro-2-methylphenylboronic acid presents a unique substitution pattern on the phenyl
ring that influences its electronic properties and, consequently, its NMR spectra. The presence
of a fluorine atom, a methyl group, and a boronic acid group leads to distinct chemical shifts
and coupling patterns for the aromatic protons and carbons. This guide will detail the expected
spectral data based on established principles of NMR spectroscopy and data from similar

structures.

Predicted *H NMR Spectral Data

The *H NMR spectrum of 4-Fluoro-2-methylphenylboronic acid is characterized by signals
from the aromatic protons, the methyl protons, and the acidic protons of the boronic acid group.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b162142?utm_src=pdf-interest
https://www.benchchem.com/product/b162142?utm_src=pdf-body
https://www.benchchem.com/product/b162142?utm_src=pdf-body
https://www.benchchem.com/product/b162142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and

boronic acid groups and the electron-donating nature of the methyl group.

Table 1: Predicted *H NMR Spectral Data for 4-Fluoro-2-methylphenylboronic acid

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~7.7-7.9 Doublet of doublets 1H H-6

~7.0-7.2 Doublet of doublets 1H H-5

~6.9-7.1 Doublet 1H H-3

~4.5-6.0 Broad singlet 2H B(OH)2

~2.5 Singlet 3H CHs

Note: Predicted chemical shifts can vary based on the solvent and concentration.

Predicted **C NMR Spectral Data

The 3C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts are significantly affected by the electronegativity of the attached atoms and the

overall electronic distribution in the aromatic ring. The carbon attached to the fluorine atom will

exhibit a large one-bond C-F coupling constant. The carbon atom bonded to the boronic acid

group is often broad or not observed due to the quadrupolar relaxation of the boron nucleus.

Table 2: Predicted 3C NMR Spectral Data for 4-Fluoro-2-methylphenylboronic acid
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Chemical Shift (ppm) Assighment
~163 (d, 2JCF = 245 Hz) C-4
~142 C-2
~135 (d, 3JCF = 8 HZ) C-6
~130 (broad) C-1
~118 (d, 2JCF = 21 Hz) C-5
~115 (d, 2JCF = 21 Hz) c-3
~22 CHs

Note: Predicted chemical shifts can vary. 'd' denotes a doublet due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality NMR spectra of 4-
Fluoro-2-methylphenylboronic acid.

Instrumentation:

e Ahigh-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:

o Weigh approximately 5-10 mg of 4-Fluoro-2-methylphenylboronic acid.

» Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-ds, CDCls, or Methanol-da)
in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts,
particularly for the labile B(OH)2 protons.

o Ensure the sample is fully dissolved to obtain a homogeneous solution.
IH NMR Acquisition Parameters:

e Pulse Program: A standard single-pulse experiment (e.g., 'zg30).
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Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-12 ppm).

13C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30).

Number of Scans: 1024 to 4096 scans are typically required due to the low natural
abundance of 13C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): A range that covers all expected carbon signals (e.g., 0-180 ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Structural and NMR Correlation Diagram

The following diagram illustrates the structure of 4-Fluoro-2-methylphenylboronic acid and
highlights the key NMR correlations.

Caption: Molecular structure of 4-Fluoro-2-methylphenylboronic acid with corresponding *H
and 3C NMR signal assignments.
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This comprehensive guide provides the necessary spectral information and experimental
protocols to assist researchers in the confident identification and application of 4-Fluoro-2-
methylphenylboronic acid in their synthetic endeavors.

« To cite this document: BenchChem. [Spectral Analysis of 4-Fluoro-2-methylphenylboronic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162142#1h-nmr-and-13c-nmr-spectral-data-of-4-
fluoro-2-methylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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